molecular formula C18H18N2O5 B2900331 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2309346-01-6

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2900331
CAS No.: 2309346-01-6
M. Wt: 342.351
InChI Key: WORNKYQWXNJFQX-UHFFFAOYSA-N
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Description

“N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” is a complex organic compound that features a benzofuran ring, a benzoxazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” would likely involve multiple steps, including:

    Formation of the benzofuran ring: This could be achieved through cyclization reactions involving phenols and aldehydes.

    Formation of the benzoxazole ring: This might involve the condensation of o-aminophenols with carboxylic acids or their derivatives.

    Coupling of the two rings: This could be done through a series of substitution reactions, possibly involving halogenated intermediates.

    Introduction of the acetamide group: This could be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the hydroxy group on the benzofuran ring.

    Reduction: Reduction reactions might target the oxo groups in the benzoxazole ring.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents, bases, or acids to facilitate the reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.

Medicine

Medicinal chemistry could explore the compound’s potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.

Industry

In industrial applications, the compound might be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Alternatively, if it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: These compounds share the benzofuran ring and might exhibit similar biological activities.

    Benzoxazole derivatives: These compounds share the benzoxazole ring and could have comparable chemical properties.

    Acetamide derivatives: These compounds share the acetamide group and might be used in similar applications.

Uniqueness

The unique combination of the benzofuran, benzoxazole, and acetamide groups in “N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-16(10-20-13-4-1-2-5-15(13)25-17(20)22)19-11-18(23)8-3-6-14-12(18)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORNKYQWXNJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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